Comparative Physicochemical Profile: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid vs. 6-Hydroxypicolinic Acid
The N-methylation in 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (target) yields a fixed lactam structure, resulting in a markedly different lipophilicity and hydrogen bonding profile compared to its unmethylated, aromatic analog, 6-hydroxypicolinic acid. The target compound's predicted LogP is -0.45 [1], while the comparator, 6-hydroxypicolinic acid (CAS 19621-92-2), has a reported LogP of -1.84 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.45 (Predicted) |
| Comparator Or Baseline | 6-Hydroxypicolinic acid: -1.84 (Reported) |
| Quantified Difference | ΔLogP = +1.39 (target is ~24-fold more lipophilic) |
| Conditions | Predicted value for target; reported experimental/logic-derived value for comparator. |
Why This Matters
The significantly higher lipophilicity enhances the target compound's solubility in organic media and its potential for passive membrane permeability, a critical parameter when designing the compound as a fragment for cell-permeable probes or drugs.
- [1] ChemSrc. 1,6-Dihydro-1-methyl-6-oxo-2-pyridinecarboxylic acid (CAS 59864-31-2) Physicochemical Properties. View Source
- [2] PubChem. 6-Hydroxypicolinic acid (CID 82624) - Computed Properties by XLogP3. View Source
